molecular formula C21H19NO5 B1472112 (S)-Fmoc-2-amino-3-propargyloxy-propionic acid CAS No. 1354752-75-2

(S)-Fmoc-2-amino-3-propargyloxy-propionic acid

Cat. No. B1472112
CAS RN: 1354752-75-2
M. Wt: 365.4 g/mol
InChI Key: RVEQAPLSYFNSJW-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Fmoc-2-amino-3-propargyloxy-propionic acid, or FAP, is a synthetic amino acid derivative that has been used in a variety of scientific applications. It is a versatile compound that can be used in a variety of ways, including in biochemical experiments, physiological studies, and drug development. FAP is a relatively new compound that has many potential uses and applications.

Scientific Research Applications

Self-Assembly and Functional Materials

(S)-Fmoc-2-amino-3-propargyloxy-propionic acid, as part of the Fmoc-modified amino acids group, plays a crucial role in self-assembly processes. The inherent hydrophobicity and aromaticity of the Fmoc moiety facilitate the association of building blocks, leading to the creation of functional materials. This self-organization ability has been harnessed in cell cultivation, bio-templating, optical applications, drug delivery, catalytic processes, and as therapeutic and antibiotic agents (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Peptide Synthesis

The modification of amino acids with the Fmoc group is a cornerstone in solid-phase peptide synthesis, facilitating the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins. The versatility of Fmoc solid-phase peptide synthesis (SPPS) allows for a wide range of conditions, offering a truly "orthogonal" scheme that opens up numerous possibilities in bioorganic chemistry (Fields & Noble, 2009).

Antibacterial Hydrogelators

Fmoc-peptide functionalized cationic amphiphiles, which include derivatives of Fmoc-modified amino acids, have demonstrated potent antibacterial properties. These molecules efficiently gelate water and exhibit architectural dependence on their gelation ability, with the self-assembled gelation process oriented through an antiparallel beta-sheet arrangement. The antibacterial activity of these Fmoc-based cationic molecules is effective against both Gram-positive and Gram-negative bacteria, showcasing their potential as antibacterial agents (Debnath, Shome, Das, & Das, 2010).

Synthesis of C-terminal Thioester Peptides

A practical methodology based on Fmoc chemistry has been developed for the preparation of C-terminal thioester peptides, utilizing 2-hydroxy-3-mercapto-propionic acid and 2-methylpiperidine. This approach allows the smooth conversion of precursor peptides to desired thioester peptides under mild conditions, highlighting the adaptability of Fmoc chemistry in peptide synthesis (Liu & Mayer, 2013).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEQAPLSYFNSJW-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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